molecular formula C26H25NO5S B557265 Fmoc-Cys(pMeOBzl)-OH CAS No. 141892-41-3

Fmoc-Cys(pMeOBzl)-OH

Cat. No. B557265
M. Wt: 463.5 g/mol
InChI Key: IWZGYHFOLFRYPK-DEOSSOPVSA-N
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Description

“Fmoc-Cys(pMeOBzl)-OH” is a derivative of the amino acid cysteine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Synthesis Analysis

“Fmoc-Cys(pMeOBzl)-OH” is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . The synthesis of this compound can be fully automated using commercially available materials and does not require any post-synthetic steps prior to native chemical ligation .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(pMeOBzl)-OH” is C26H25NO5S . Its molecular weight is 463.55 .


Chemical Reactions Analysis

“Fmoc-Cys(pMeOBzl)-OH” is used in the field of peptide synthesis . It is a key intermediate for the convergent synthesis of proteins through native chemical ligation .


Physical And Chemical Properties Analysis

“Fmoc-Cys(pMeOBzl)-OH” appears as a white to off-white powder . It is stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Methoxy-nitrodibenzofuran (OMe-NDBF) as an Alternative for Cysteine Thiol Protection

    • Field : Chemical Science
    • Application Summary : This research suggests methoxy-nitrodibenzofuran (OMe-NDBF) as an alternative to NDBF for the protection of the Cys thiol with a higher two-photon photolysis efficiency . An in-depth analysis into suppressing Cys racemisation in the coupling of both Fmoc-Cys(NDBF) and Fmoc-Cys(OMe-NDBF) was performed .
    • Methods : The study involved the development of a new method for the protection of the Cys thiol, focusing on the use of OMe-NDBF .
    • Results : The research found that OMe-NDBF showed a higher two-photon photolysis efficiency compared to NDBF .
  • Fmoc Methodology in Peptide Synthesis

    • Field : Peptide Synthesis
    • Application Summary : This research discusses the use of Fmoc methodology in peptide synthesis . The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis .
    • Methods : The study involved the use of Fmoc-based synthesis for the production of peptides . The Fmoc group is base labile, which means it can be removed under basic conditions .
    • Results : The research found that the Fmoc methodology is widely used in peptide synthesis due to its straightforward implementation .
  • Replacing Piperidine in Solid Phase Peptide Synthesis

    • Field : Green Chemistry
    • Application Summary : This research focuses on making solid phase peptide synthesis (SPPS) more sustainable by introducing alternatives to common reagents and solvents . In this context, 3-(diethylamino)propylamine (DEAPA) was identified as a viable alternative to piperidine for Fmoc removal .
    • Methods : The study involved the use of DEAPA as an alternative to piperidine for the removal of the Fmoc group .
    • Results : The research found that DEAPA can be a more sustainable alternative to piperidine in SPPS .
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

    • Field : International Journal of Peptide Research and Therapeutics
    • Application Summary : This review discusses some of the mechanistic aspects of Fmoc solid phase peptide synthesis . It explains some of the reagents involved in all phases of the synthesis, including the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
    • Methods : The study involved a detailed analysis of the mechanistic aspects of Fmoc solid phase peptide synthesis .
    • Results : The review provides a comprehensive understanding of the mechanistic aspects of Fmoc solid phase peptide synthesis .

Future Directions

“Fmoc-Cys(pMeOBzl)-OH” continues to be a valuable compound in the field of peptide synthesis . Its use as an ergogenic supplement suggests potential applications in sports science and human performance .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGYHFOLFRYPK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459673
Record name Fmoc-Cys(pMeOBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(pMeOBzl)-OH

CAS RN

141892-41-3
Record name Fmoc-Cys(pMeOBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Dubois, N Pietrancosta, A Cabaye… - Journal of Medicinal …, 2020 - ACS Publications
Sialin, encoded by the SLC17A5 gene, is a lysosomal sialic acid transporter defective in Salla disease, a rare inherited leukodystrophy. It also enables metabolic incorporation of …
Number of citations: 11 pubs.acs.org
A Friedler, D Friedler, NW Luedtke, Y Tor… - Journal of biological …, 2000 - ASBMB
We have used the backbone cyclic proteinomimetics approach to develop peptides that functionally mimic the arginine-rich motif (ARM) of the HIV-1 Tat protein. This consensus …
Number of citations: 78 www.jbc.org

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